3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C14H22O4 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by 3-methylbutoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 3-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Cyclobutene-1,2-dione+2(3-methylbutanol)→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The 3-methylbutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include metabolic or signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A similar compound where the 3-methylbutoxy groups are replaced by methoxy groups.
3,4-Diethoxycyclobut-3-ene-1,2-dione: Another analog with ethoxy groups instead of 3-methylbutoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: A compound with hydroxyl groups at positions 3 and 4.
Uniqueness
3,4-Bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of bulky 3-methylbutoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61699-67-0 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,4-bis(3-methylbutoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H22O4/c1-9(2)5-7-17-13-11(15)12(16)14(13)18-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
QIBMXCGNHXRSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C(=O)C1=O)OCCC(C)C |
Origin of Product |
United States |
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